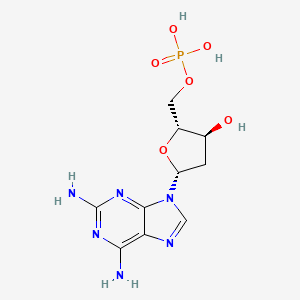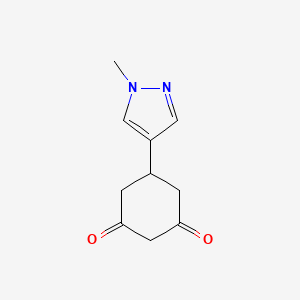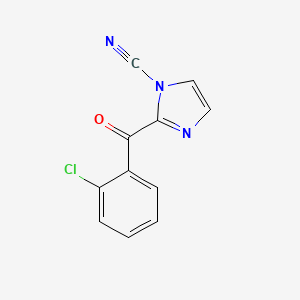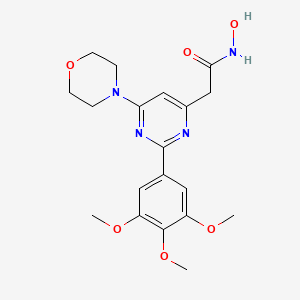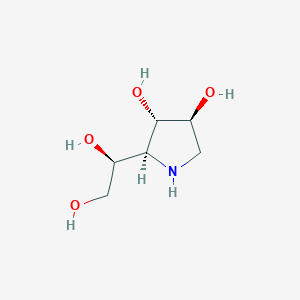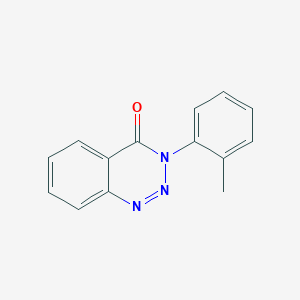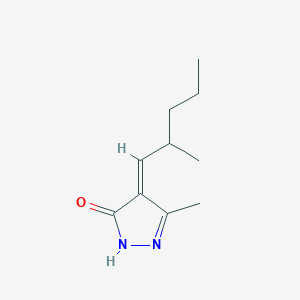
3-Methyl-4-(2-methylpentylidene)-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(2-methylpentylidene)-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a pyrazolone core with a methyl group at the 3-position and a 2-methylpentylidene substituent at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylpentylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate aldehydes or ketones with hydrazines. One common method includes the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-methylpentanal under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-methylpentylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyrazolone derivatives with additional oxygen functionalities.
Reduction: Hydrazine derivatives with reduced pyrazolone rings.
Substitution: Compounds with various functional groups attached to the pyrazolone core.
Scientific Research Applications
3-Methyl-4-(2-methylpentylidene)-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-methylpentylidene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-pentyl-1H-pyrazol-5(4H)-one
- 3-Methyl-4-(2-ethylhexylidene)-1H-pyrazol-5(4H)-one
- 3-Methyl-4-(2-propylbutylidene)-1H-pyrazol-5(4H)-one
Uniqueness
3-Methyl-4-(2-methylpentylidene)-1H-pyrazol-5(4H)-one is unique due to its specific substituent pattern, which may confer distinct chemical and biological properties compared to other pyrazolone derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(4E)-3-methyl-4-(2-methylpentylidene)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H16N2O/c1-4-5-7(2)6-9-8(3)11-12-10(9)13/h6-7H,4-5H2,1-3H3,(H,12,13)/b9-6+ |
InChI Key |
HLNVWNDOYZNXIC-RMKNXTFCSA-N |
Isomeric SMILES |
CCCC(C)/C=C/1\C(=NNC1=O)C |
Canonical SMILES |
CCCC(C)C=C1C(=NNC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


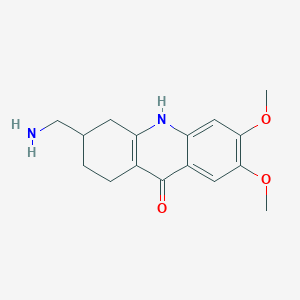
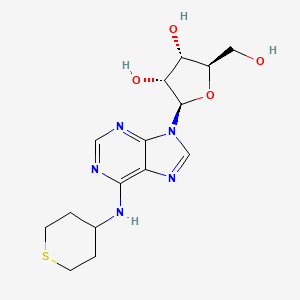

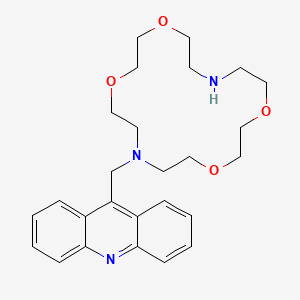

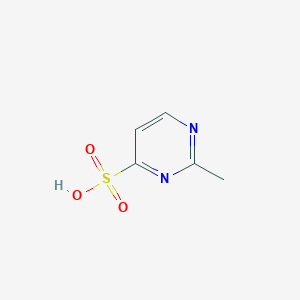
![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
